4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
Overview
Description
4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether is a complex chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, incorporating a triazole ring, piperidine sulfonamide, and ether functionalities, provides it with distinct properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether typically involves multiple steps:
Formation of the Triazole Ring: This often starts with a cyclization reaction where precursors react to form the triazole ring under controlled conditions.
Addition of the Allylsulfanyl Group:
Piperidine Attachment: A piperidine ring is then introduced through a condensation reaction, forming the piperidino linkage.
Sulfonylation: The sulfonyl group is added, typically using sulfonyl chlorides under basic conditions.
Ether Formation: The final step involves the methylation to form the ether, usually carried out with methyl iodide or similar reagents.
Industrial Production Methods
In industrial settings, the synthesis might involve continuous flow processes, using automated reactors to optimize yield and efficiency. The use of catalysts and controlled environments to enhance reaction rates is common. Precise control over temperature, pressure, and pH levels ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the sulfur or nitrogen atoms.
Reduction: Reduction reactions can modify the triazole ring or sulfur group, often resulting in altered activity.
Substitution: Various functional groups can be introduced or replaced, allowing for the modification of its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
From Oxidation: Sulfoxides or sulfone derivatives
From Reduction: Secondary amines or de-ethylated products
From Substitution: Varied derivatives depending on the substituents introduced
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in synthesizing more complex organic compounds.
Biology
Investigated for its potential as an enzyme inhibitor.
Medicine
Explored for its therapeutic potential, particularly in anti-inflammatory and antimicrobial drugs.
Industry
Employed in the development of novel materials with specific functional properties.
Mechanism of Action
The compound acts by interacting with specific molecular targets, often proteins or enzymes, altering their activity. The triazole ring and piperidino sulfonyl groups are crucial for binding to active sites, interfering with normal biological processes. This inhibition can result in various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether stands out due to its unique combination of functional groups. Similar compounds include:
1,2,4-Triazole derivatives: : Known for their broad-spectrum biological activities.
Piperidine-based compounds: : Often used in pharmaceuticals due to their ability to enhance drug efficacy.
Sulfonyl phenyl ethers: : Recognized for their chemical stability and functional versatility.
Each of these related compounds may share some properties but differ in their specific applications and effectiveness due to variations in their molecular structures.
Properties
IUPAC Name |
4-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-4-14-27-19-21-20-18(23(19)5-2)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-3)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHDWNBWWKYRIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117503 | |
Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383148-32-1 | |
Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383148-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-Ethyl-5-(2-propen-1-ylthio)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001117503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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